ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound that features a unique combination of indole, pyran, and benzoate moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Linking the Indole and Pyran Units: The indole derivative is then coupled with the pyran ring through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) to deprotonate the indole nitrogen.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxindole derivatives.
Reduction: The carbonyl groups within the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: HNO₃ for nitration, Br₂ in acetic acid for bromination.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Biology
Biologically, this compound has potential applications in the development of new pharmaceuticals. The indole and pyran moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its complex structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the pyran ring can modulate enzyme activity. The benzoate ester group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate: Unique due to the combination of indole, pyran, and benzoate moieties.
Indole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer properties.
Pyran-4-one derivatives: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzoate esters: Commonly used as preservatives and in the synthesis of fragrances.
Uniqueness
This compound stands out due to its multi-functional structure, which allows for a wide range of chemical reactions and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-2-31-25(30)19-8-4-5-9-20(19)26-24(29)16-33-23-15-32-18(13-22(23)28)14-27-12-11-17-7-3-6-10-21(17)27/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROTXMBYYXJCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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